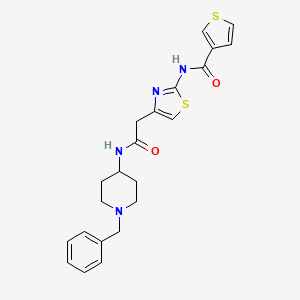

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c27-20(12-19-15-30-22(24-19)25-21(28)17-8-11-29-14-17)23-18-6-9-26(10-7-18)13-16-4-2-1-3-5-16/h1-5,8,11,14-15,18H,6-7,9-10,12-13H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZVNGZWXWATQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is , with a molecular weight of approximately 381.468 g/mol. The structure includes a benzylpiperidine moiety, which is known for its influence on neuropharmacological activity.

Research indicates that compounds similar to N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives in this class have shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : The benzylpiperidine structure is often associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that derivatives of the compound significantly inhibited the growth of cancer cell lines such as MCF-7 and MDA-MB 231. The mechanism was linked to the downregulation of key signaling pathways involved in cell proliferation and survival.

- Cholinesterase Inhibition : Another research highlighted the potential of this compound as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer's disease. The inhibition was confirmed through in vitro assays showing IC50 values in the low micromolar range.

- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities to target proteins involved in cancer progression and neurodegeneration, suggesting a multi-target approach for therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Motifs:

- Thiazole Core : Central to all compared compounds (e.g., –10).

- Carboxamide Linkage : Present in the target compound and analogs from (thiophene-3-carboxamide), (benzothiazole-3-carboxamide), and (coumarin-linked acetamide).

- Piperidine/Piperazine Moieties : The benzylpiperidine group in the target is analogous to piperazine derivatives in (e.g., compounds 1f, 1g) and (Compound 4).

Table 1: Structural Features of Comparable Compounds

Physicochemical Properties

Pharmacological and Functional Insights

Activity Profiles:

Target Compound Inferences:

The benzylpiperidine moiety may enhance blood-brain barrier penetration (common in CNS-targeting drugs), while the thiophene-carboxamide group could confer metabolic stability. Its structural similarity to ’s thiophene derivatives suggests possible kinase or enzyme inhibition activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.